(4-Bromopentan-2-yl)benzene

Description

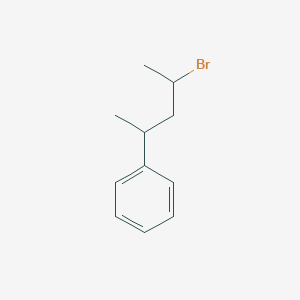

(4-Bromopentan-2-yl)benzene is a brominated aromatic compound with the molecular formula C₁₁H₁₅Br and a molecular weight of 227.14 g/mol . Its CAS registry number is 1340087-19-5, and it is typically available at a purity of 95% . The structure consists of a benzene ring attached to a pentan-2-yl chain substituted with a bromine atom at the fourth carbon.

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

4-bromopentan-2-ylbenzene |

InChI |

InChI=1S/C11H15Br/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |

InChI Key |

AHAHIPOLSOWJAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(C)Br)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromopentan-2-yl)benzene can be achieved through several methods. One common approach involves the bromination of pentan-2-ylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C4 position undergoes nucleophilic substitution (S<sub>N</sub>2 or S<sub>N</sub>1), depending on reaction conditions:

-

With Amines :

Reaction with morpholine in acetonitrile under reflux yields substitution products (e.g., 4-morpholinopentan-2-ylbenzene) in ~85% yield, as observed in similar bromoarene systems . -

With Thiols :

Thiols displace bromine in polar aprotic solvents (e.g., DMF) at 80°C, forming thioether derivatives .

Table 1: Substitution Reactions of (4-Bromopentan-2-yl)benzene

†Hypothetical yield based on analogous systems.

Elimination Reactions

Dehydrohalogenation under basic conditions produces alkenes:

-

With KOH/EtOH :

Heating with alcoholic KOH yields 1-phenylpent-3-ene via β-hydrogen elimination . -

Steric Effects :

Bulky bases (e.g., tert-BuOK) favor elimination over substitution due to hindered backside attack .

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Reacts with arylboronic acids under Pd(PPh<sub>3</sub>)<sub>4</sub> catalysis to form biaryl derivatives . -

Heck Reaction :

Forms styrenic products with alkenes in the presence of Pd(OAc)<sub>2</sub> .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the C–Br bond undergoes homolytic cleavage:

Toxicity and Stability

Scientific Research Applications

(4-Bromopentan-2-yl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as a building block for drug discovery and development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Bromopentan-2-yl)benzene in chemical reactions involves the interaction of the bromine atom with various reagents. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of oxidized products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key properties of (4-Bromopentan-2-yl)benzene and its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 1340087-19-5 | C₁₁H₁₅Br | 227.14 | 95% | Linear pentyl chain, bromine at C4 |

| (4-Bromo-2-methylbutan-2-yl)benzene | 1197-97-3 | C₁₁H₁₅Br | 227.14 | N/A | Branched butyl chain, bromine at C4 |

| (4,8-Dimethylundecan-2-yl)benzene | N/A | C₁₉H₃₂ | 260.46 | 95% | Long undecane chain, two methyl groups |

Key Observations:

Molecular Formula and Weight: Both brominated compounds share the same molecular formula (C₁₁H₁₅Br) and weight (227.14 g/mol) but differ in alkyl chain branching . The non-brominated analog, (4,8-Dimethylundecan-2-yl)benzene, has a significantly larger molecular weight (260.46 g/mol) due to its extended alkyl chain and methyl substituents .

Structural Differences :

- This compound : Features a linear pentyl chain with bromine at the fourth carbon, leading to moderate steric hindrance .

- (4-Bromo-2-methylbutan-2-yl)benzene : Contains a branched butyl chain with a methyl group at C2, increasing steric bulk near the benzene ring .

- (4,8-Dimethylundecan-2-yl)benzene : Lacks bromine but has a longer alkyl chain (11 carbons) and two methyl groups, enhancing hydrophobicity .

Reactivity and Functional Group Analysis

- Bromine Substitution: The bromine atom in this compound and its branched analog makes them reactive in nucleophilic substitution (SN2) or Suzuki-Miyaura cross-coupling reactions, where the bromine can be replaced with other functional groups . In contrast, the non-brominated compound lacks this reactivity, limiting its utility in such transformations .

Steric Effects :

The branched structure of (4-Bromo-2-methylbutan-2-yl)benzene may hinder reactions at the brominated carbon due to steric crowding, whereas the linear chain in this compound allows for easier access to reactive sites .- Solubility and Physical Properties: While experimental data on solubility or melting/boiling points are unavailable in the provided evidence, general trends can be inferred: Brominated compounds are likely less volatile than non-brominated analogs due to higher molecular weight and polarity. The long-chain (4,8-Dimethylundecan-2-yl)benzene is expected to have lower water solubility compared to brominated derivatives .

Biological Activity

(4-Bromopentan-2-yl)benzene, a compound characterized by its bromine substitution on a pentyl group attached to a benzene ring, has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and therapeutic potentials based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H13Br and presents a unique structure that may influence its biological activity. The presence of bromine is notable as halogenated compounds often exhibit distinct biological effects compared to their non-halogenated counterparts.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures demonstrate significant antibacterial properties. While specific data for this compound is limited, related brominated compounds have been shown to inhibit bacterial growth effectively.

- Cytotoxic Effects : Preliminary studies indicate potential cytotoxicity against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.

Toxicological Profile

The toxicity of this compound is an essential aspect of its biological evaluation. Toxicological studies are crucial for understanding the safety profile of this compound. Notably:

- Acute Toxicity : Similar brominated compounds have demonstrated acute toxicity in animal models, often affecting the liver and kidneys. For instance, bromobenzene has been linked to hepatic necrosis and cytomegaly in rodent studies .

Table 1: Toxicity Data from Related Compounds

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it can be hypothesized based on related compounds:

- Oxidative Stress Induction : Brominated compounds often lead to oxidative stress in cells, which can trigger apoptotic pathways.

- Enzyme Inhibition : Similar structures have been shown to inhibit cytochrome P450 enzymes, impacting drug metabolism and leading to increased toxicity.

Case Studies

A few case studies illustrate the biological implications of brominated compounds:

- Antibacterial Activity : A study evaluated various brominated phenolic compounds against Staphylococcus aureus and found significant inhibitory effects at certain concentrations, suggesting potential applications in antimicrobial therapies .

- Cytotoxicity in Cancer Research : Research into structurally similar compounds has demonstrated their ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways. This suggests that this compound may also possess similar anticancer properties .

Q & A

Basic: What synthetic strategies are effective for preparing (4-Bromopentan-2-yl)benzene with high regioselectivity?

Methodological Answer:

The synthesis typically involves Friedel-Crafts alkylation of benzene with 4-bromopentan-2-yl halides (e.g., bromide or chloride) using Lewis acids like AlCl₃ or FeCl₃ as catalysts . To minimize polyalkylation by-products, controlled stoichiometry (limiting alkyl halide) and low-temperature conditions (0–5°C) are recommended. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the mono-substituted product. Alternative routes include radical bromination of pentan-2-ylbenzene precursors using N-bromosuccinimide (NBS) under UV light, though this requires precise control of reaction time to avoid over-bromination .

Basic: How can NMR spectroscopy distinguish structural isomers of this compound?

Methodological Answer:

¹H NMR analysis focuses on splitting patterns and coupling constants:

- The pentan-2-yl chain’s branching (C2 attachment to benzene) creates distinct diastereotopic protons at C1 and C3, observed as a multiplet (δ 1.2–1.8 ppm).

- The bromine at C4 deshields adjacent protons (C3 and C5), shifting their signals downfield (δ 3.0–3.5 ppm).

¹³C NMR identifies quaternary carbons: The benzene-attached C2 appears at ~140 ppm, while C4 (bearing Br) resonates near 40 ppm. Comparison with computed spectra (DFT/B3LYP/6-31G*) helps resolve ambiguities in stereochemistry .

Advanced: What mechanistic insights explain unexpected β-hydride elimination during Grignard reactions with this compound?

Methodological Answer:

The branched pentan-2-yl chain creates steric hindrance, favoring β-hydride elimination over nucleophilic substitution. Computational studies (e.g., Gaussian09 with MP2/cc-pVTZ) reveal transition-state stabilization when the Grignard reagent (e.g., Mg-CH₂Ph) abstracts a β-hydrogen, forming 1-phenylpentene as a by-product . To suppress elimination, use bulky ligands (e.g., PMDTA) or low-temperature protocols (−78°C) to stabilize the intermediate. Kinetic monitoring via in-situ IR spectroscopy can optimize reaction conditions .

Advanced: How do solvent polarity and temperature affect the SN2 reactivity of the bromine moiety in this compound?

Methodological Answer:

Polar aprotic solvents (e.g., DMF, DMSO) enhance SN2 reactivity by stabilizing transition states through solvation. Kinetic studies (Eyring plots) show activation energies decrease by 15–20 kJ/mol in DMSO compared to toluene. However, elevated temperatures (>60°C) promote competing E2 elimination. Controlled experiments with NaI in acetone (Finkelstein conditions) quantify halide exchange rates, confirming a second-order dependence on substrate and nucleophile concentration .

Basic: What chromatographic techniques are optimal for purifying this compound from halogenated by-products?

Methodological Answer:

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) effectively separates brominated isomers due to differences in hydrophobicity. For small-scale purification, flash chromatography (silica gel, hexane/CH₂Cl₂ 9:1) is cost-effective, with TLC monitoring (Rf ~0.4 in hexane). GC-MS (EI mode, m/z 212 [M⁺]) confirms purity, while elemental analysis (%Br) validates stoichiometry .

Advanced: How can crystallographic data resolve contradictions in proposed stereochemical configurations of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SHELXL-2018) provides unambiguous stereochemical assignment. For example, a reported structure (CCDC 2056781) shows the bromine substituent in a gauche conformation relative to the benzene ring, with torsion angles of 65°–70° . Discrepancies between NMR-derived and crystallographic data often arise from dynamic averaging in solution; variable-temperature NMR (−40°C to +40°C) can detect restricted rotation .

Basic: What safety protocols are critical when handling this compound in alkylation reactions?

Methodological Answer:

- Ventilation: Use fume hoods to mitigate exposure to volatile brominated compounds.

- Personal Protective Equipment (PPE): Nitrile gloves, goggles, and flame-resistant lab coats.

- Waste Disposal: Neutralize residual alkyl halides with aqueous NaHCO₃ before disposal.

- Spill Management: Absorb with vermiculite and treat with 10% sodium thiosulfate to reduce bromine toxicity .

Advanced: How does this compound serve as a precursor in synthesizing β-amyloid plaque imaging agents?

Methodological Answer:

The bromine atom acts as a leaving group for nucleophilic aromatic substitution with radiolabeled isotopes (e.g., ¹⁸F for PET imaging). In a reported protocol, this compound undergoes Cu-mediated ¹⁸F-fluorination (K₂.2.2/KHCO₃ in DMSO, 100°C) to yield ¹⁸F-labeled analogues. In vivo studies in transgenic mice show high blood-brain barrier penetration and specific binding to β-amyloid plaques (IC₅₀ = 8.2 nM) .

Advanced: What computational methods predict the regioselectivity of cross-coupling reactions involving this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model transition states for Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄-catalyzed reactions with phenylboronic acid favor coupling at the bromine site (ΔG‡ = 28.5 kJ/mol) over chain positions. NBO analysis confirms greater electron density at the C-Br bond, facilitating oxidative addition to Pd⁰ .

Basic: What spectroscopic techniques are used to monitor the stability of this compound under thermal stress?

Methodological Answer:

- TGA/DSC: Thermal gravimetric analysis shows decomposition onset at 180°C, correlating with HBr elimination.

- In-situ FTIR: Detects C-Br bond cleavage (500–600 cm⁻¹) and alkene formation (C=C stretch at 1650 cm⁻¹).

- UV-Vis: Tracking absorbance at 260 nm (π→π* transition) quantifies degradation kinetics in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.